3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
1,2,5-Oxadiazoles and 1,2,4-oxadiazoles are important classes of heterocyclic compounds. They are five-membered rings that possess two carbons, one oxygen atom, and two nitrogen atoms . These compounds have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with gaseous ammonia or partial oxidation with hydrogen peroxide in concentrated sulfuric acid . For example, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) can react with gaseous ammonia in toluene to produce a related compound .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as single-crystal X-ray diffraction, multinuclear NMR, IR, MS spectra, elemental analysis, differential scanning calorimetry (DSC), and thermos-gravimetric (TG) analysis .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and varied. For instance, BNFF-1 can react with gaseous ammonia in toluene, and 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) can undergo partial oxidation with 35% H2O2 in concentrated H2SO4 .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques such as NMR spectroscopy, IR, and elemental analysis . They often exhibit low impact and friction sensitivity and good thermal stability .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Oxadiazole derivatives, including those related to the query compound, are significant in heterocyclic chemistry due to their diverse biological properties. They have been synthesized and characterized for various applications, ranging from antimicrobial activities to potential anticancer agents. For example, a study focused on the characterization of 1,3,4‐oxadiazole derivatives highlighted their significant anticancer effects due to the 4H‐chromen‐4‐one skeleton, which is known to exhibit such properties (Kim et al., 2018).
Antimicrobial and Antifungal Applications
Compounds incorporating 1,3,4-oxadiazole and chromen-2-one moieties have shown significant in vitro antimicrobial and antifungal activities. A study evaluating Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrated their efficacy against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Anticancer Activity
Research on the anticancer activity of oxadiazole and chromen-2-one derivatives is promising. The structural components of these compounds, such as the oxadiazole ring and chromen-2-one moiety, have been associated with potential anticancer properties. Studies suggest that modifying these structures could enhance their effectiveness as anticancer agents.
Material Science and Liquid Crystal Applications
Oxadiazole derivatives have also found applications in material science, particularly in the synthesis of liquid crystals. Research indicates that these compounds can exhibit liquid crystalline properties, which are valuable for various technological applications (Abboud, Lafta, & Tomi, 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,3,4-oxadiazoles , which are known to interact with various enzymes and proteins contributing to cell proliferation
Mode of Action
1,3,4-oxadiazoles are known to interact with their targets in various ways, often leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in these processes, but more research is needed to confirm this.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with various enzymes and proteins . The specific pathways affected would depend on the compound’s targets. As the targets are currently unknown, it is difficult to summarize the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential interaction with various enzymes and proteins, it could have a range of effects at the molecular and cellular level
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O5/c1-21-7-2-3-9-6(4-7)5-8(14(20)22-9)13-16-12(19-23-13)10-11(15)18-24-17-10/h2-5H,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILMCLWNWQPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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